N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a triazole ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using a Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Coupling of the Triazole and Thiophene Rings: The final step involves coupling the triazole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the triazole and phenylethyl groups.
1,2,3-Triazole derivatives: Lacks the thiophene ring.
Phenylethylamine derivatives: Lacks the triazole and thiophene rings.
Uniqueness
N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide is unique due to the combination of the triazole, thiophene, and phenylethyl groups in a single molecule. This unique structure allows it to participate in a variety of interactions and reactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[[1-(2-phenylethyl)triazol-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-16(15-7-4-10-22-15)17-11-14-12-20(19-18-14)9-8-13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUTXXSKZIJSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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